Cas no 19394-02-6 (3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine)

19394-02-6 structure
Product name:3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine
3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine
- NCIOpen2_001234
- AR-1F3048
- 3-ethyl-2-p-tolyl-oxazolidine
- NSC87658
- 3-Aethyl-2-p-tolyl-oxazolidin
- AG-J-29258
- AC1Q70CJ
- CTK4E1392
- AC1L5Z8M
- NCIOpen2_001234; AR-1F3048; 3-ethyl-2-p-tolyl-oxazolidine; NSC87658; 3-Aethyl-2-p-tolyl-oxazolidin; AG-J-29258; AC1Q70CJ; CTK4E1392; AC1L5Z8M;
- DTXSID20293179
- 19394-02-6
- SCHEMBL22157934
- NSC-87658
-
- Inchi: InChI=1S/C12H17NO/c1-3-13-8-9-14-12(13)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
- InChI Key: GQUJNOOLIKXMSL-UHFFFAOYSA-N
- SMILES: CCN1CCOC1C2=CC=C(C=C2)C
Computed Properties
- Exact Mass: 191.13111
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.47
- LogP: 2.28360
3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine Related Literature
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
19394-02-6 (3-ethyl-2-(4-methylphenyl)-1,3-oxazolidine) Related Products
- 1127308-52-4(ROCK inhibitor-2)
- 2171393-65-8((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 1211511-83-9(Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate)
- 150200-02-5(4-(2R)-2-aminopropyl-2-methoxyphenol)
- 1334149-05-1(methyl 3-(4-fluoro-2-nitrophenyl)aminopropanoate)
- 56525-09-8(N-Nitrosoatrazine)
- 900001-39-0(N-(3,4-dimethoxyphenyl)-N'-(3-phenylpropyl)ethanediamide)
- 2549017-03-8(5-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine)
- 2138136-73-7(5-(2,4-Difluorophenyl)-1,2,3,6-tetrahydropyridin-3-ol)
- 2138141-71-4(3-Butan-2-yloxy-2,2-difluoropropanehydrazide)
Recommended suppliers
pengshengyue
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
